3-methyl-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-methyl-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 3-position and keto groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The methyl group at the 3-position can be oxidized to form a carboxylic acid derivative.
Reduction: The keto groups at the 2 and 4 positions can be reduced to form hydroxyl groups.
Substitution: The hydrogen atoms on the pyridine and pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acid derivatives, hydroxyl derivatives, and substituted pyridopyrimidines.
Scientific Research Applications
3-methyl-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-methyl-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of key enzymes and signaling pathways. For example, derivatives of this compound inhibit phosphatidylinositol 3-kinase (PI3K) by binding to its active site, preventing the phosphorylation of downstream targets involved in cell proliferation and survival . Additionally, it inhibits protein tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity and potential as a cancer therapeutic.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor and has shown promise in cancer treatment.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant biological activity, including kinase inhibition.
Uniqueness
3-methyl-Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple key enzymes involved in cancer progression makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H7N3O2 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H7N3O2/c1-11-7(12)5-3-2-4-9-6(5)10-8(11)13/h2-4H,1H3,(H,9,10,13) |
InChI Key |
AFQXHZOZYFHQKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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